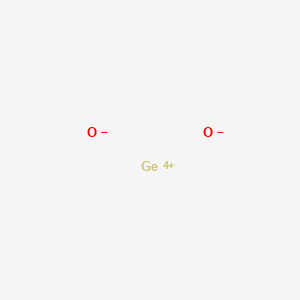

氧化锗(IV)

描述

Germanium(IV) oxide, also known as germanium dioxide or germania, is an inorganic compound with the chemical formula GeO₂. It is a white powder or colorless crystal that is the primary commercial source of germanium. Germanium(IV) oxide forms a passivation layer on pure germanium when exposed to atmospheric oxygen .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Oxidation of Germanium: Germanium(IV) oxide is produced industrially by oxidizing germanium metal or germanium disulfide in an oxygen atmosphere.

Hydrolysis of Germanium Tetrachloride: Another method involves the hydrolysis of germanium tetrachloride (GeCl₄) with water, yielding germanium(IV) oxide and hydrochloric acid.

Types of Reactions:

Oxidation: Germanium(IV) oxide can be reduced to germanium monoxide (GeO) by heating with powdered germanium.

Hydrolysis: It reacts with water to form germanic acid (H₄GeO₄) or Ge(OH)₄.

Reaction with Hydrochloric Acid: Germanium(IV) oxide reacts with hydrochloric acid to form germanium tetrachloride (GeCl₄) and water.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the hydrolysis of germanium(IV) oxide.

Hydrogen Peroxide: Used in the oxidation of germanium complexes.

Major Products:

Germanium Monoxide (GeO): Formed by heating germanium(IV) oxide with powdered germanium.

Germanic Acid (H₄GeO₄): Formed by dissolving germanium(IV) oxide in water.

Chemistry:

Biology and Medicine:

Biomedical Imaging: Polysaccharide-coated germanium(IV) oxide nanoparticles are used for noninvasive imaging and tracking in biomedical research.

Industry:

科学研究应用

光子学和微电子学:锗基材料在克服标准硅光子器件的限制方面具有重要意义,特别是在中红外传感应用中。开发波导、光电二极管和调制器等高效锗基光子组件至关重要。通过 Smart Cut™ 技术制造的绝缘体上的锗 (GeOI) 基板对于未来的硅 - 互补金属氧化物半导体 (CMOS) - 兼容激光演示至关重要 (Reboud 等,2017).

生物医学:氧化锗(IV)-多糖复合颗粒已被开发用于生物医学应用。这些纳米颗粒基于结晶氧化锗核,允许原位多糖附着,并且由于其光致发光特性,在生物学追踪和成像应用中很有用 (Lobaz 等,2016).

能量存储:锗是锂离子电池的候选负极材料。已经研究了从水溶液中电沉积到氧化铟锡基板上的锗纳米线在能量存储应用中的潜力 (Mahenderkar 等,2014).

表面化学和功能化:控制锗界面对于微电子学中的未来一代器件至关重要。锗表面的反应性,包括氧化物形成和有机功能化,在为各种应用定制界面特性方面发挥着重要作用 (Loscutoff & Bent,2006).

半导体研究:锗化合物,特别是氧化物形式,由于其独特的性质而被广泛用于半导体研究,例如电阻率,这对于固态电子学和晶体管的开发非常重要 (Thomas 等,2011).

电池负极材料:由于锗基负极材料具有高容量和优异的锂离子扩散率,因此对其进行了广泛的研究。已经探索了各种合成途径和新型电极结构以提高其电化学性能 (Hu 等,2016).

集成光子学:正在努力将锗转化为光子电子融合系统的有效增益材料。在这一研究中,施加高拉伸应变和掺杂施主杂质等技术至关重要 (Saito 等,2016).

作用机制

Germanium(IV) oxide exerts its effects through various mechanisms depending on its application. In biomedical imaging, for example, the polysaccharide-coated nanoparticles allow for real-time recognition and tracking using fluorescence methods . The molecular targets and pathways involved include the enhanced permeation and retention (EPR) effect, which allows nanoparticles to accumulate in solid tumors due to their leaky vasculature .

相似化合物的比较

Silicon Dioxide (SiO₂): Like germanium(IV) oxide, silicon dioxide forms a passivation layer on its pure form and is used in optical materials.

Tin Dioxide (SnO₂): Another Group 14 oxide with similar properties but different applications, such as in gas sensors.

Uniqueness:

Higher Refractive Index: Germanium(IV) oxide has a higher refractive index compared to silicon dioxide, making it more suitable for certain optical applications.

Biomedical Applications: The unique properties of germanium(IV) oxide nanoparticles make them highly suitable for biomedical imaging and tracking, which is not a common application for silicon dioxide or tin dioxide.

属性

IUPAC Name |

germanium(4+);oxygen(2-) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ge.2O/q+4;2*-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQSNYOQJMTVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Ge+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Germanium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Germanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051653 | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | Germanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS, Sol in about 250 parts cold water, 100 parts boiling water | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 690 | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.228 AT 25 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-81 | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, HEXAGONAL CRYSTALS, WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS | |

CAS No. |

1310-53-8 | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O6CM4W76A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1115.0 + or - 4 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-81 | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)

![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)

![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)